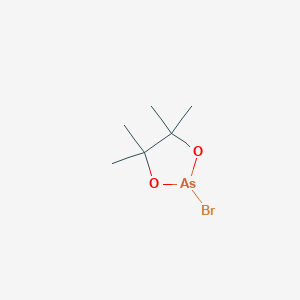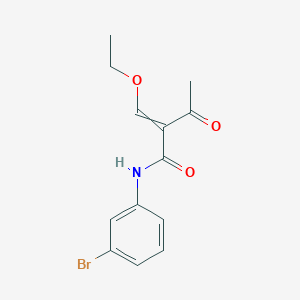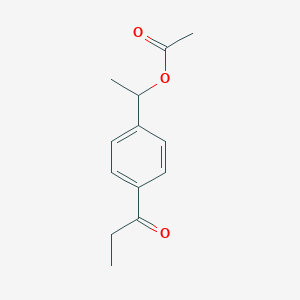
1-(4-Propanoylphenyl)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Propanoylphenyl)ethyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound is characterized by the presence of an acetate group attached to a phenyl ring substituted with a propanoyl group. Its molecular structure imparts unique chemical properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Propanoylphenyl)ethyl acetate can be synthesized through esterification reactions. One common method involves the reaction of 1-(4-Propanoylphenyl)ethanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid or Lewis acids like boron trifluoride can enhance the reaction rate and selectivity. The product is then purified through distillation and recrystallization techniques to achieve high purity.
化学反応の分析
Types of Reactions: 1-(4-Propanoylphenyl)ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, the ester bond can be hydrolyzed to yield 1-(4-Propanoylphenyl)ethanol and acetic acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alcohols or amines in the presence of a catalyst.
Major Products:
Hydrolysis: 1-(4-Propanoylphenyl)ethanol and acetic acid.
Reduction: 1-(4-Propanoylphenyl)ethanol.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
1-(4-Propanoylphenyl)ethyl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents.
作用機序
The mechanism of action of 1-(4-Propanoylphenyl)ethyl acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing 1-(4-Propanoylphenyl)ethanol, which may interact with enzymes or receptors. The propanoyl group can also participate in various biochemical pathways, influencing cellular processes and signaling pathways.
類似化合物との比較
Ethyl acetate: A simple ester with a similar structure but lacks the phenyl and propanoyl groups.
Methyl acetate: Another simple ester with a similar structure but with a methyl group instead of an ethyl group.
1-(4-Acetylphenyl)ethyl acetate: Similar structure but with an acetyl group instead of a propanoyl group.
Uniqueness: 1-(4-Propanoylphenyl)ethyl acetate is unique due to the presence of both the propanoyl and phenyl groups, which impart distinct chemical and physical properties
特性
CAS番号 |
61197-05-5 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC名 |
1-(4-propanoylphenyl)ethyl acetate |
InChI |
InChI=1S/C13H16O3/c1-4-13(15)12-7-5-11(6-8-12)9(2)16-10(3)14/h5-9H,4H2,1-3H3 |
InChIキー |
QHHSCAFWBRGKSW-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC=C(C=C1)C(C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)](/img/structure/B14587933.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)

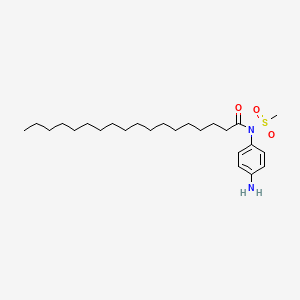
![2-(1H-Pyrazol-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587963.png)
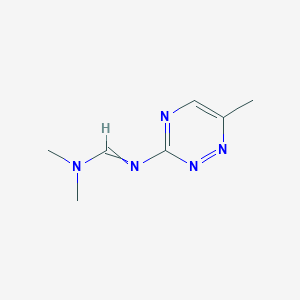
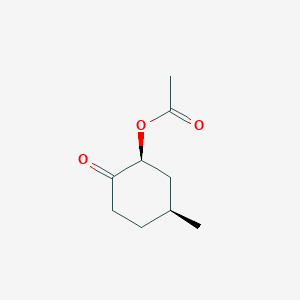

![8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14587971.png)
![Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate](/img/structure/B14587981.png)


